![molecular formula C15H19N7O2 B2813864 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034275-58-4](/img/structure/B2813864.png)
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including an ethoxy group, a triazolopyrazine ring, and a pyrazole ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally. Without specific data or studies on this compound, it’s difficult to provide an analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
In recent years, infectious diseases have posed significant challenges to human health. The emergence of microbial resistance to existing antimicrobial agents necessitates the development of novel compounds with potent antibacterial activity . Nitrogen-containing heterocycles play a crucial role in drug discovery, and the triazolo [4,3-a]pyrazine nucleus is one such scaffold that has garnered attention due to its diverse pharmacological properties.
Synthesis and Characterization
The compound’s synthesis involves several steps, including cyclization of appropriate precursors. Techniques such as melting point determination, nuclear magnetic resonance spectroscopy (1H and 13C NMR), mass spectrometry, and elemental analysis confirm its structure .
Antibacterial Activity
The synthesized compound was evaluated for in vitro antibacterial activity using the microbroth dilution method. Notably, some derivatives exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Compound 2e, in particular, demonstrated superior antibacterial efficacy, with minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the first-line antibacterial agent ampicillin .
Structure-Activity Relationship (SAR)
Preliminary investigations into the structure–activity relationship of triazolo [4,3-a]pyrazine derivatives revealed that the presence of the [1,2,4]triazolo [4,3-a]pyrazine nucleus bearing an ethylenediamine moiety contributes to their antibacterial properties .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar triazolo pyrazine derivatives have been reported to exhibit inhibitory activities towardsc-Met/VEGFR-2 kinases . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
It’s known that similar compounds inhibit the activity of their target kinases, thereby disrupting the associated cell signaling pathways . This disruption can lead to a variety of effects, including the inhibition of cell growth and proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of c-Met/VEGFR-2 kinases. These kinases are involved in several signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound could potentially disrupt these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they are likely to be well-absorbed and distributed throughout the body, metabolized to various extents, and excreted via the kidneys .
Result of Action
The result of this compound’s action is likely to be a reduction in the activity of its target kinases, leading to a disruption of the associated cell signaling pathways. This disruption can result in a variety of cellular effects, including a reduction in cell growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound and alter its efficacy .
Propiedades
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c1-5-24-15-13-19-18-11(22(13)7-6-16-15)8-17-14(23)12-9(2)20-21(4)10(12)3/h6-7H,5,8H2,1-4H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTVMSTXVQBPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine](/img/structure/B2813781.png)
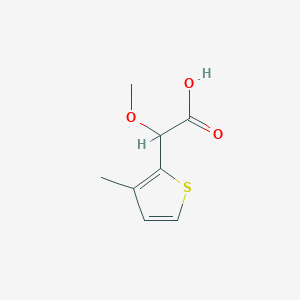
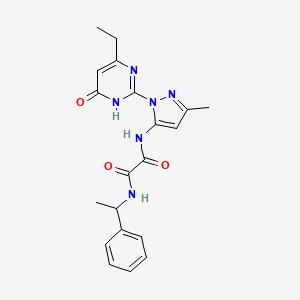
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2813789.png)


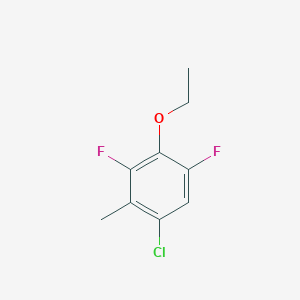
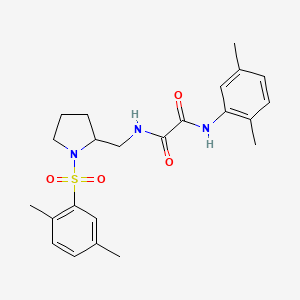
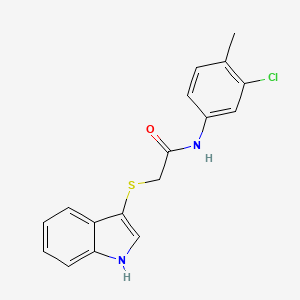
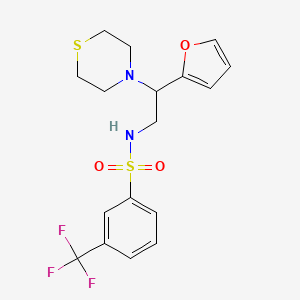

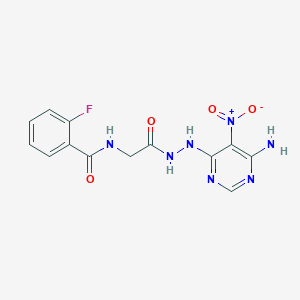
![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)
![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2813803.png)